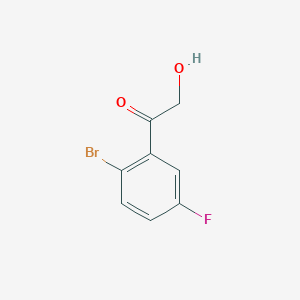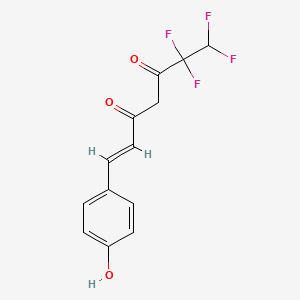
(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione is an organic compound belonging to the class of diarylheptanoids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and hydroxyphenyl compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
化学反应分析
Types of Reactions
(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
Similar Compounds
Curcumin: A well-known diarylheptanoid with anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A derivative of curcumin with similar biological activities.
Bisdemethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione is unique due to the presence of four fluorine atoms, which can significantly influence its chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C13H10F4O3 |
|---|---|
分子量 |
290.21 g/mol |
IUPAC 名称 |
(E)-6,6,7,7-tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione |
InChI |
InChI=1S/C13H10F4O3/c14-12(15)13(16,17)11(20)7-10(19)6-3-8-1-4-9(18)5-2-8/h1-6,12,18H,7H2/b6-3+ |
InChI 键 |
KZGFPDWIOJDSPU-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)CC(=O)C(C(F)F)(F)F)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C(C(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

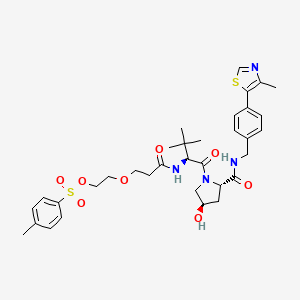

![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
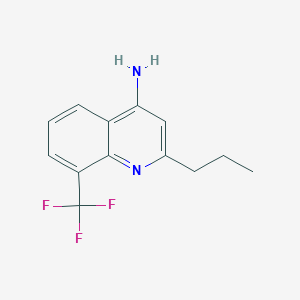
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
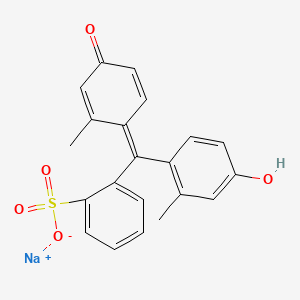

![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
